5-Amino-2-nitrofluoren-9-one is an organic compound with the molecular formula and a molecular weight of 240.21 g/mol. Its structure features a fluorenone skeleton with both an amino group and a nitro group, which imparts unique chemical properties and biological activities. The compound is identified by its CAS number 42523-37-5 and is often used in various fields of research, particularly in organic chemistry and medicinal chemistry.
Research indicates that 5-Amino-2-nitrofluoren-9-one exhibits mutagenic and potentially carcinogenic properties. Its mechanism of action involves bioreduction, which forms reactive intermediates capable of interacting with DNA, leading to mutations. Studies have shown that this compound can induce cytochrome P450 enzymes, enhancing the formation of mutagenic metabolites when administered orally or inhaled . This has implications for understanding its role in environmental toxicology and human health risks associated with exposure to nitro-polycyclic aromatic hydrocarbons.
The synthesis of 5-Amino-2-nitrofluoren-9-one typically involves two main steps:
In industrial settings, these synthetic routes may be optimized for yield and purity, employing continuous flow reactors and advanced purification techniques.
5-Amino-2-nitrofluoren-9-one finds applications across various fields:
Several compounds share structural similarities with 5-Amino-2-nitrofluoren-9-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Nitrofluoren-9-one | Lacks the amino group | Less reactive due to absence of amino functionality |
| 5-Amino-2-nitrobenzoic acid | Contains a carboxylic acid group instead of fluorenone | Different chemical properties due to carboxyl functionality |
| 5-Amino-4-nitrophenol | Contains a phenolic structure | Exhibits different reactivity patterns compared to fluorenone derivatives |
The uniqueness of 5-Amino-2-nitrofluoren-9-one lies in its combination of both an amino and a nitro group on the fluorenone framework. This specific arrangement allows for distinct chemical reactivity and biological activity that are not present in other similar compounds .
| Parameter | Experiment/Prediction | Value | Source |
|---|---|---|---|
| Optical band gap (solution) | UV–vis onset | 2.45 eV [1] | |
| HOMO energy | DFT (PBE0/6-311G) | –5.82 eV [2] | |
| LUMO energy | DFT (PBE0/6-311G) | –3.37 eV [2] | |
| Dipole moment | TD-DFT gas phase | 6.4 D [2] | |
| Electron affinity (EA) | Cyclic voltammetry (vs. Ag/AgCl) | –3.40 eV [3] | |
| Hole mobility (TOF, PVK matrix) | 1.1 × 10⁻⁴ cm² V⁻¹ s⁻¹ [4] [5] | ||
| Electron mobility (ETOF, PVK matrix) | 7.8 × 10⁻⁵ cm² V⁻¹ s⁻¹ [4] [5] |
Fluorenone acceptors substituted with nitro and amino groups display balanced bipolar transport comparable to 2,4,7-trinitrofluoren-9-one [4]. The amino group raises the HOMO, while the nitro group stabilizes the LUMO, narrowing the gap (2.45 eV) relative to parent fluorenone (2.90 eV [6]). Transient photocurrent measurements in poly(N-vinylcarbazole) films reveal electron–hole symmetry within one order of magnitude [5], confirming ambipolar behavior desirable for bulk-heterojunction diodes.
Organic field-effect transistors (OFETs). Fluorenone derivatives functionalized at C5 exhibit n-type mobilities of 10⁻⁴–10⁻⁶ cm² V⁻¹ s⁻¹ under ambient conditions [7]. Substituting the donor amino group increases gate-bias stability by reducing trap-mediated oxygen uptake [7] [8].
Xerographic photoreceptors. Incorporation of 5-amino-2-nitrofluoren-9-one (0.5 wt %) into poly(2-vinylcarbazole) lowers dark decay and extends the photoconduction window to 600 nm [4] [9].
Organic light-emitting diodes (OLEDs). When doped (1 wt %) into carbazole/oxadiazole hosts, the compound acts as an electron trap, suppressing efficiency roll-off and raising external quantum efficiency to 5.1% at 1000 cd m⁻² [10].
The moderate LogP (3.49) and good solubility in chlorobenzene (35 mg mL⁻¹ at 25 °C [11]) enable solution processing without high-boiling co-solvents. Grazing-incidence X-ray scattering shows short π–π stacking (3.47 Å) and herringbone packing conducive to three-dimensional percolation [10].
| Compound | Method | β_HRS (×10⁻³⁰ esu) | γ (×10⁻³⁴ esu) | Reference |
|---|---|---|---|---|
| 5-Amino-2-nitrofluoren-9-one | HRS (1064 nm, DCM) | 330 ± 20 | 4.1 | [12] |
| 2-Dimethylamino-7-nitrofluorene | HRS | 274 | 3.5 | [13] |
| 2,7-Dinitrofluoren-9-one | EFISH (1907 nm) | 120 | 1.2 | [14] |
The first hyperpolarizability of 5-amino-2-nitrofluoren-9-one surpasses that of analogous push–pull fluorenes owing to stronger donor–acceptor overlap across the carbonyl bridge [12]. TD-DFT (CAM-B3LYP/6-311+G*) predicts β₀ = 395 × 10⁻³⁰ esu and γ = 4.3 × 10⁻³⁴ esu, matching experiment within 15% [12] [15]. The charge-transfer band at 430 nm exhibits large oscillator strength (f = 1.06) and accounts for >80% of the β tensor via the Oudar–Chemla two-level model [12].
Hyper-Rayleigh scattering across 700–1300 nm shows β(ω) rising as ω approaches the two-photon resonance at 860 nm, consistent with the quadratic response formalism [16]. Polar solvents (N,N-dimethylformamide) red-shift the CT band by 18 nm and enhance β by 28% through increased dipole-moment change (Δμ = 8.2 D → 10.4 D) [17].
All-optical switching in a polymethyl-methacrylate host loaded with 6 wt % chromophore yielded phase-modulation of π/2 at 500 mW cm⁻² (1.55 µm), outperforming nitroaniline benchmarks by 2× [18]. Thermal gravimetric analysis shows 5% weight loss at 303 °C, surpassing the 260 °C criterion for electro-optic polymer fabrication [5].
Spectroscopic and quantum-chemical studies reveal three coordination sites (Scheme 1): (i) amino nitrogen (σ-donor), (ii) carbonyl oxygen (π-acceptor), and (iii) nitro oxygen (ambident). Density difference maps (M06/6-311G(d,p)) indicate 0.17 e electron transfer from Ni(II) to the ligand in an N,O-chelate [19].
| Metal | Stoichiometry | Geometry | ν(C=O) shift | Conductivity (Λ_M, Ω⁻¹ cm² mol⁻¹) | Ref. |
|---|---|---|---|---|---|
| Copper(II) | [CuCl₂L]·H₂O | Distorted square planar | –23 cm⁻¹ | 12 | [20] |
| Nickel(II) | [Ni(L)₂Cl₂] | Octahedral (N,O)₂ | –18 cm⁻¹ | 15 | [20] |
| Palladium(II) | [Pd(L)Cl] | Square planar (N,O) | –25 cm⁻¹ | 10 | [21] |
| Iron(III) | [Fe(L)₂]Cl | High-spin octahedral | –21 cm⁻¹ | 18 | [3] |
Infrared red-shifts of ν(C=O) confirm coordination via the carbonyl oxygen; electronic spectra show ligand-to-metal charge-transfer bands at 520–560 nm for Cu(II) and Fe(III) complexes [20].
Suzuki cross-coupling. Palladacycle [Pd(L)Cl] (2 mol %) catalyzes aryl bromide coupling with phenylboronic acid (THF/H₂O, 80 °C) giving >95% yield within 15 min [21]. Turnover frequency (2800 h⁻¹) matches state-of-the-art Buchwald precatalysts, attributed to hemilabile N,O ligand enabling facile Pd(0)/Pd(II) cycling.
Photoredox hydrogen evolution. Iridium complex [Ir(III)(L)₂(bpy)]PF₆ absorbs to 480 nm and produces 274 µmol H₂ h⁻¹ g⁻¹ under visible light with triethanolamine sacrificial donor, outperforming parent fluorenone complex by 70% owing to faster ligand-centered π* reduction [22].
Aerobic alcohol oxidation. Cu(II) complex oxidizes benzyl alcohol to benzaldehyde (O₂, 1 atm, 60 °C) with 92% yield and 100% selectivity; kinetic isotope effect (kH/kD = 5.2) corroborates rate-limiting C–H activation mediated by ligand radical [23].
| Matrix | Loading (wt %) | Method | PCE (%) | V_OC (V) | J_SC (mA cm⁻²) | FF (%) | Ref. |
|---|---|---|---|---|---|---|---|
| Poly(3-hexylthiophene) | 6 | Spin-cast bulk heterojunction with PC₇₁BM | 4.7 | 0.71 | 11.8 | 55 | [24] |
| Poly[(9,9-bis(3-aminopropyl)fluorene)-alt-fluorene-9-one] | 3 | Nanocomposite HTL with NiOₓ | 6.2 | 0.88 | 12.5 | 56 | [25] |
| Perovskite (CsFAMA) ETL monolayer | 1 | Self-assembled monolayer | 17.3 | 1.15 | 21.2 | 70 | [26] |
Addition of 5-amino-2-nitrofluoren-9-one to donor polymers promotes phase separation at 15–20 nm domain sizes observed by transmission electron microscopy, optimal for exciton diffusion [24]. As a self-assembled electron-transport layer on indium tin oxide, the molecule lowers the work function from 4.7 eV to 4.3 eV via dipole orientation, improving fill factor and open-circuit voltage in inverted perovskite solar cells [26].
Thermogravimetric analysis of P3HT composites shows <5% mass loss at 320 °C; photobleaching half-life under 100 mW cm⁻² AM1.5G is extended from 110 h (pristine) to 290 h due to triplet-state quenching by nitrofluorenone acceptor sites [27].